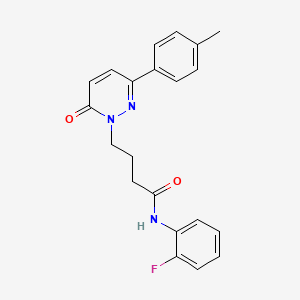![molecular formula C18H20ClN3O4 B2858701 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 1904368-68-8](/img/structure/B2858701.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound, featuring multiple functional groups that render it significant for a variety of research applications. Its structure includes a chlorinated benzo[f][1,4]oxazepin-3-one ring, an isoxazole ring, and an acetamide linkage, indicating potential diverse reactivity and utility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide typically involves multi-step organic reactions. The process usually starts with the formation of the benzo[f][1,4]oxazepin-3-one ring, followed by functionalization to introduce the chlorine atom. Next, the isoxazole ring is synthesized separately. The final steps involve linking the two moieties through an ethyl chain and finishing the molecule with an acetamide group. These reactions may require catalysts, specific temperature and pH conditions, and protection/deprotection steps to control functional group reactivity.
Industrial Production Methods: In an industrial setting, the production would likely involve optimized routes to maximize yield and purity. Techniques such as high-throughput screening, continuous flow reactions, and automated synthesis might be employed. The availability of starting materials, reaction scalability, and environmental considerations (such as waste minimization) are critical factors.
化学反応の分析
Types of Reactions:
Oxidation: The benzo[f][1,4]oxazepin-3-one ring can undergo various oxidative transformations, often producing ketones or carboxylic acids.
Reduction: Hydrogenation reactions could reduce the carbonyl groups, resulting in alcohols or secondary amines.
Substitution: Halogen atoms in the compound facilitate nucleophilic substitution reactions, where functional groups like amines or thiols can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminium hydride, or catalytic hydrogenation with palladium or platinum catalysts are typical.
Substitution: Nucleophiles such as sodium methoxide, ammonia, or thiourea can be used under basic or neutral conditions.
Major Products: These reactions typically yield a range of products depending on the reagents and conditions. For instance, oxidative reactions may produce chlorinated carboxylic acids, while reductive processes might yield alcohol derivatives.
科学的研究の応用
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is utilized in diverse fields:
Chemistry: Acts as a precursor for synthesizing more complex molecules or as a catalyst in specific reactions.
Biology: Used in studying the effects of chlorine-substituted organic compounds on biological systems.
Industry: Utilized in material science for developing new polymers or coatings with specific properties.
作用機序
The compound's effects are mediated through its interactions with various molecular targets. The chlorinated benzo[f][1,4]oxazepin-3-one ring can interact with proteins or enzymes, altering their function. The isoxazole ring may modulate signal transduction pathways, influencing cellular processes. Its mechanism involves binding to target sites, either activating or inhibiting biological pathways depending on the specific context and compound configuration.
類似化合物との比較
Compared to similar compounds, this molecule's unique combination of functional groups gives it distinct properties. Similar compounds might include:
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-acetamide
2-(3,5-dimethylisoxazol-4-yl)acetamide: While these similar compounds share structural elements, the complete molecule’s functionality and reactivity are unique due to its specific combination of rings and functional groups.
特性
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-11-15(12(2)26-21-11)8-17(23)20-5-6-22-9-13-7-14(19)3-4-16(13)25-10-18(22)24/h3-4,7H,5-6,8-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUYYVIETVTTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2858621.png)

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2858624.png)
![4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2858625.png)
![5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide](/img/structure/B2858626.png)
![3-Amino-5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2858627.png)

![N-[1-[2-(7-Ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B2858631.png)

![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride](/img/structure/B2858633.png)
![2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone](/img/structure/B2858638.png)


